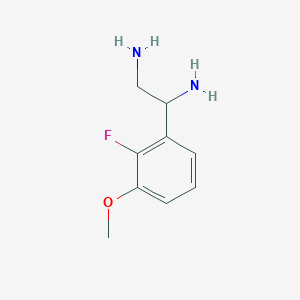

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13FN2O. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety.

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 2-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis .

Analyse Des Réactions Chimiques

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium hydride or organolithium compounds

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be compared with similar compounds such as:

- 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

- 1-(2-Fluoro-3-ethoxyphenyl)ethane-1,2-diamine

- 1-(2-Fluoro-3-methoxyphenyl)propane-1,2-diamine

These compounds share structural similarities but differ in the position of substituents or the length of the carbon chain. The unique combination of fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound notable for its potential biological activities and therapeutic applications. Its molecular structure includes a phenyl ring with a fluorine atom and a methoxy group, along with an ethane backbone featuring two amine functional groups. This unique configuration suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Properties

The biological activity of this compound has been evaluated through various bioassays aimed at determining its efficacy and safety profiles. The compound exhibits significant potential in pharmacology due to its structure, which allows for interactions with multiple biological pathways.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular responses.

Comparative Biological Activity

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxyaniline | Fluorinated aniline derivative | Anticancer properties |

| 4-Amino-3-fluorophenol | Amino group on a fluorophenol structure | Antimicrobial activity |

| 3-Methoxyphenethylamine | Phenethylamine derivative with methoxy | Neurotransmitter activity |

| 4-Methylthioaniline | Thioether-substituted aniline | Potential antidepressant |

The presence of both the fluorine and methoxy substitutions in this compound may enhance its specificity towards certain biological targets compared to other compounds.

Synthesis and Evaluation

Research has indicated that the synthesis of this compound can be achieved through several methods, which require optimization for yield and purity. The compound's synthesis is crucial for further biological evaluations.

Study 1: In Vitro Cytotoxicity

In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was tested alongside other derivatives. The results indicated moderate cytotoxicity against specific cell lines, suggesting potential as an anticancer agent.

Study 2: Enzyme Inhibition

Another significant study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that modifications to the amine groups could enhance inhibitory potency, indicating a structure-activity relationship (SAR) that could guide future drug development.

Structural Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how variations in the chemical structure influence biological activity. For instance:

- Methylation at the Amine α-carbon : This modification resulted in increased potency against certain bacterial strains.

- Substitution Patterns on the Phenyl Ring : Variations led to different levels of cytotoxicity and enzyme inhibition.

Computational Studies

Computational modeling has been employed to predict how this compound interacts with target proteins. These studies help elucidate binding affinities and potential therapeutic windows.

Propriétés

Formule moléculaire |

C9H13FN2O |

|---|---|

Poids moléculaire |

184.21 g/mol |

Nom IUPAC |

1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3 |

Clé InChI |

QOBBVQIQLJJHIL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1F)C(CN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.